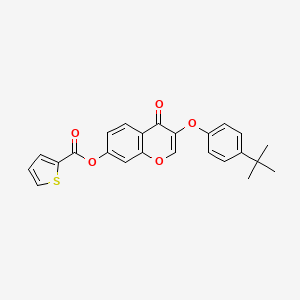![molecular formula C26H31N3O6S B11636191 4-({4-hydroxy-2-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11636191.png)
4-({4-hydroxy-2-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-hidroxi-2-(4-metilfenil)-1-[2-(morfolin-4-il)etil]-5-oxo-2,5-dihidro-1H-pirrol-3-il}carbonil)-N,N-dimetilbencensulfonamida es un compuesto orgánico complejo con una estructura única que incluye un anillo de morfolina, un anillo de pirrol y un grupo bencensulfonamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-({4-hidroxi-2-(4-metilfenil)-1-[2-(morfolin-4-il)etil]-5-oxo-2,5-dihidro-1H-pirrol-3-il}carbonil)-N,N-dimetilbencensulfonamida involucra múltiples pasos. El proceso típicamente comienza con la preparación del anillo de pirrol, seguido de la introducción de los grupos morfolina y bencensulfonamida. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-({4-hidroxi-2-(4-metilfenil)-1-[2-(morfolin-4-il)etil]-5-oxo-2,5-dihidro-1H-pirrol-3-il}carbonil)-N,N-dimetilbencensulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH juegan un papel importante en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados hidroxilados o cetónicos, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
4-({4-hidroxi-2-(4-metilfenil)-1-[2-(morfolin-4-il)etil]-5-oxo-2,5-dihidro-1H-pirrol-3-il}carbonil)-N,N-dimetilbencensulfonamida tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se puede utilizar en estudios relacionados con la inhibición de enzimas y la unión de proteínas.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas, incluyendo como agente antiinflamatorio o anticancerígeno.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-({4-hidroxi-2-(4-metilfenil)-1-[2-(morfolin-4-il)etil]-5-oxo-2,5-dihidro-1H-pirrol-3-il}carbonil)-N,N-dimetilbencensulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías involucradas en estas interacciones son complejas y dependen de la aplicación específica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otras moléculas funcionalizadas con morfolina y derivados de bencensulfonamida. Estos compuestos comparten similitudes estructurales pero pueden diferir en sus grupos funcionales específicos y propiedades generales.
Singularidad
La singularidad de 4-({4-hidroxi-2-(4-metilfenil)-1-[2-(morfolin-4-il)etil]-5-oxo-2,5-dihidro-1H-pirrol-3-il}carbonil)-N,N-dimetilbencensulfonamida reside en su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C26H31N3O6S |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
4-[(E)-hydroxy-[2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H31N3O6S/c1-18-4-6-19(7-5-18)23-22(24(30)20-8-10-21(11-9-20)36(33,34)27(2)3)25(31)26(32)29(23)13-12-28-14-16-35-17-15-28/h4-11,23,30H,12-17H2,1-3H3/b24-22+ |
Clave InChI |
ZVRONVSXWSZLRU-ZNTNEXAZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11636150.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)
![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636193.png)
![butyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11636196.png)
![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11636206.png)
